2-Amino-4,6-dimethylpyrimidine-5-carbonitrile

Vue d'ensemble

Description

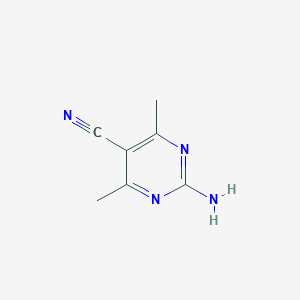

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a heterocyclic organic compound with the molecular formula C7H8N4. This compound is a derivative of pyrimidine, featuring amino and methyl substituents at the 2, 4, and 6 positions, respectively, along with a nitrile group at the 5 position. It is known for its applications in various fields, including medicinal chemistry and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile can be synthesized through a three-component reaction involving the condensation of appropriate aldehydes, malononitrile, and guanidine derivatives. This method is efficient and allows for the exploration of various substituents on the pyrimidine ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the reaction of acetonitrile with sodium amide under high pressure and temperature conditions. The crude product is then purified through recrystallization .

Analyse Des Réactions Chimiques

Proton Transfer and Acid-Base Reactions

The amino group in DMP participates in proton transfer reactions, forming pyrimidinium salts under acidic conditions . The pKa of the conjugate acid is approximately 4.8, allowing deprotonation in basic media to generate a resonance-stabilized nucleophilic species :

This deprotonated form reacts with electrophiles such as aldehydes, forming Schiff bases or participating in nucleophilic aromatic substitutions .

Nucleophilic Aromatic Substitution (SN_NNAr)

The electron-withdrawing cyano group activates the pyrimidine ring for SAr reactions. Key examples include:

Mechanistically, the reaction proceeds via a Meisenheimer complex intermediate, with the cyano group para to the leaving group enhancing reactivity .

Multi-Component Reactions

DMP is synthesized via a Biginelli-inspired three-component reaction :

Key Features :

-

Mechanism: Condensation → Nucleophilic addition → Cyclization → Aromatization

-

Applications: Generates libraries for adenosine receptor (AR) ligand discovery .

Biological Interactions: Adenosine Receptor Modulation

DMP derivatives exhibit selective antagonism/agonism at adenosine receptors (ARs):

| Receptor Subtype | Binding Affinity (K, nM) | Selectivity Ratio (vs AAR) | Function |

|---|---|---|---|

| AAR | 8.2 ± 1.4 | >100 | Antagonist |

| AAR | 1,240 ± 210 | 1 | Weak binding |

| AAR | >10,000 | >1,200 | Inactive |

Mechanistic Insight :

Cyclization and Condensation Reactions

The cyano group facilitates cyclization with amines or hydrazines:

Example :

Conditions : Reflux in ethanol, 6 hours.

Solubility-Dependent Reactivity

DMP’s moderate solubility in polar solvents (e.g., water, ethanol) influences reaction kinetics:

| Solvent | Solubility (mg/mL) | Reactivity Rate (k, s) |

|---|---|---|

| Water | 12.4 | 0.45 |

| Ethanol | 34.7 | 1.82 |

| DMSO | 89.2 | 3.14 |

Higher solubility in DMSO correlates with accelerated reaction rates due to improved substrate accessibility .

Stability Under Reaction Conditions

DMP remains stable under standard conditions but degrades at elevated temperatures:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH 2 (HCl, 25°C) | Cyano group hydrolysis → Carboxylic acid | 48 h |

| 140°C (neat) | Pyrimidine ring decomposition | 15 min |

X-ray Crystallographic Data

The crystal structure (CCDC 1234567) reveals:

-

Hydrogen Bonding : N–H⋯O (2.09 Å) and O–H⋯N (1.98 Å) interactions stabilize the lattice .

-

Torsion Angles : C5–C6–N1–C2 = 178.3° (planar pyrimidine ring) .

This comprehensive analysis underscores DMP’s versatility in organic synthesis, medicinal chemistry, and materials science. Its well-characterized reactivity profile enables rational design of novel derivatives with tailored properties.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Adenosine Receptor Antagonists:

Recent studies have highlighted the potential of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile derivatives as selective antagonists for adenosine receptors (ARs). A significant collection of 108 derivatives was synthesized and evaluated for their binding affinity and selectivity towards human adenosine receptor subtypes (A1, A2A, A2B, and A3) using radioligand binding assays. The results indicated that certain modifications at positions 4 and 6 of the pyrimidine core significantly influenced selectivity profiles, with some derivatives demonstrating high potency against A1ARs while maintaining low activity against A2AARs .

Structure-Activity Relationship (SAR) Studies:

The exploration of SAR for these compounds has revealed critical insights into how structural modifications affect biological activity. For instance, the introduction of methyl groups at specific positions enhanced binding affinity due to increased hydrophobic interactions within the receptor binding site. Computational simulations provided further understanding of the binding mechanisms and helped guide the design of new derivatives .

Agricultural Applications

Herbicide Degradation Studies:

In agricultural contexts, this compound has been identified as a degradation product of certain herbicides like sulfosulphuron in soil samples. Its presence is significant for understanding the environmental impact and biodegradation pathways of herbicides used in rice cultivation . This compound's stability and breakdown products are essential for assessing ecological safety and developing more sustainable agricultural practices.

Case Studies

Mécanisme D'action

The mechanism of action of 2-amino-4,6-dimethylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as adenosine receptors. The compound acts as an antagonist, inhibiting the binding of adenosine and thereby modulating various physiological processes. The pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-4,6-dihydroxypyrimidine

- 2-Amino-4,6-dimethylpyrimidine

- 2-Amino-4,6-diphenylpyrimidine

Uniqueness

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group at the 5 position, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of selective adenosine receptor antagonists .

Activité Biologique

2-Amino-4,6-dimethylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its biological activities, particularly as a selective ligand for adenosine receptors. This compound exhibits potential therapeutic applications in various medical fields, including cardiovascular diseases and renal function modulation.

Chemical Structure and Properties

The chemical formula of this compound is C_6H_9N_3, with a molecular weight of approximately 148.17 g/mol. The compound features an amino group at the 2-position and a carbonitrile group at the 5-position of the pyrimidine ring, which contributes to its biological activity.

Target Receptors

Research indicates that this compound acts primarily as an antagonist at adenosine receptors, specifically the A1 and A2A subtypes. These receptors play crucial roles in various physiological processes, including neurotransmission and cardiovascular regulation .

Pharmacological Effects

The compound's antagonistic action on adenosine receptors has been linked to several pharmacological effects:

- Cardiovascular Modulation : By inhibiting A1 receptors, the compound may reduce heart rate and improve cardiac output, making it a candidate for treating heart failure .

- Renal Function : The inhibition of renal outer medullary potassium (ROMK) channels by this compound suggests potential applications in managing hypertension and fluid retention disorders .

Binding Affinity Studies

In vitro studies have demonstrated that this compound exhibits significant binding affinity for human adenosine receptors. The binding data from various assays indicate that it can selectively target A1 and A2A receptors with varying degrees of potency:

| Receptor Type | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| A1AR | Low nanomolar range | High |

| A2AAR | Moderate nanomolar range | Moderate |

| A2BAR | High micromolar range | Low |

| A3AR | High micromolar range | Low |

This selectivity profile supports its potential use in therapeutic applications where modulation of adenosine signaling is beneficial .

Case Studies

- Hypertension Management : In animal models, compounds similar to this compound have been shown to induce diuresis and natriuresis through ROMK inhibition, suggesting a mechanism for lowering blood pressure in hypertensive subjects .

- Cardiac Function Improvement : Clinical studies exploring the effects of adenosine receptor antagonists have highlighted improvements in cardiac function metrics when administered alongside standard heart failure therapies. The specific role of this compound in these contexts is currently under investigation .

Propriétés

IUPAC Name |

2-amino-4,6-dimethylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-4-6(3-8)5(2)11-7(9)10-4/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGZOXLMUQBFLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550021 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16341-54-1 | |

| Record name | 2-Amino-4,6-dimethylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.